N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide
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Overview
Description
N’-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Morpholine Ring: The morpholine ring is usually prepared by reacting diethanolamine with sulfuric acid.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via cycloaddition reactions involving alkenes.
Final Coupling Reaction: The final step involves coupling the benzodioxole, morpholine, and cyclobutyl intermediates using appropriate coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole or morpholine rings.
Reduction: Reduced forms of the benzodioxole or morpholine rings.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N’-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. The cyclobutyl group may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-Benzodioxol-5-yl)-N-[(1-piperidin-4-ylcyclobutyl)methyl]oxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N’-(1,3-Benzodioxol-5-yl)-N-[(1-pyrrolidin-4-ylcyclobutyl)methyl]oxamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
N’-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability compared to similar compounds with different ring structures.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c22-16(17(23)20-13-2-3-14-15(10-13)26-12-25-14)19-11-18(4-1-5-18)21-6-8-24-9-7-21/h2-3,10H,1,4-9,11-12H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPFHBYPJBFTNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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